

Biophysical Properties of CCW 28-3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCW 28-3 is a heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered to induce the selective degradation of the Bromodomain-containing protein 4 (BRD4) by hijacking the ubiquitin-proteasome system. This is achieved by simultaneously binding to BRD4 and recruiting the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of CCW 28-3, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

CCW 28-3 operates by forming a ternary complex with the target protein, BRD4, and the RNF4 E3 ubiquitin ligase.[2][3] The molecule itself is composed of three key components: a ligand derived from JQ1 that binds to the bromodomains of BRD4, a covalent ligand (CCW 16) that binds to the RNF4 E3 ligase, and a flexible linker connecting these two moieties.[3] By bringing BRD4 and RNF4 into close proximity, CCW 28-3 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome.[1][4] The degradation of BRD4 is dependent on both the proteasome and the presence of RNF4.[2][5]



Quantitative Data

The following tables summarize the available quantitative biophysical and cellular data for **CCW 28-3** and its components.

Parameter	Value	Method	Notes
IC50 (RNF4)	0.54 μΜ	Competitive Activity- Based Protein Profiling (ABPP)	This value represents the concentration of CCW 28-3 required to inhibit 50% of the binding of a probe to RNF4.[3]
DC50 (BRD4)	~100 nM	Western Blot	This value represents the concentration of CCW 28-3 required to degrade 50% of the long isoform of BRD4 in cells.[6]
Selectivity	Degrades BRD4	Quantitative Proteomics (TMT)	CCW 28-3 was observed to be one of the primary targets degraded in 231MFP breast cancer cells. It did not lead to the degradation of BRD2 and BRD3.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used in the characterization of **CCW 28-3**.

Competitive Activity-Based Protein Profiling (ABPP)



This assay is used to determine the potency of **CCW 28-3** for its E3 ligase target, RNF4.

Protocol:

- Protein Incubation: Recombinant human RNF4 protein is pre-incubated with varying concentrations of CCW 28-3 for 30 minutes at room temperature to allow for binding.
- Probe Labeling: A cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), is added to the mixture and incubated for 1 hour. This probe covalently labels the active site cysteines of RNF4 that are not occupied by **CCW 28-3**.
- SDS-PAGE and Visualization: The protein samples are separated by SDS-PAGE. The gel is then visualized using in-gel fluorescence to detect the labeled probe.
- Quantification: The intensity of the fluorescent bands is quantified by densitometry. The IC₅₀ value is calculated by plotting the percentage of probe labeling against the concentration of CCW 28-3.

Cellular BRD4 Degradation Assay (Western Blot)

This assay is performed to quantify the degradation of BRD4 in cells treated with CCW 28-3.

Protocol:

- Cell Culture and Treatment: A relevant cell line (e.g., 231MFP breast cancer cells) is cultured and treated with varying concentrations of **CCW 28-3** for a specified period (e.g., 3 hours).
- Cell Lysis: The cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-actin) is also used to normalize for protein loading.



Detection and Analysis: After incubation with a secondary antibody, the protein bands are
visualized using a chemiluminescence detection system. The band intensities are quantified,
and the percentage of BRD4 degradation is calculated relative to a vehicle-treated control.[5]
 [7]

TMT-Based Quantitative Proteomics

This method is used to assess the selectivity of **CCW 28-3** by quantifying changes in the abundance of thousands of proteins across the proteome.

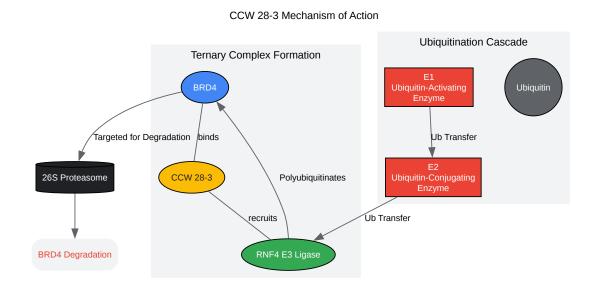
Protocol:

- Cell Treatment and Lysis: Cells are treated with CCW 28-3 or a vehicle control. Following treatment, cells are lysed, and proteins are extracted.
- Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
- Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures from each condition are labeled with isobaric TMT reagents. These reagents covalently attach to the N-terminus and lysine residues of the peptides.
- Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated, typically by high-pH reversed-phase chromatography, to reduce sample complexity.
- LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the TMT reporter ions are fragmented, generating unique mass signatures that allow for the relative quantification of the peptides (and thus the proteins) from the different original samples.
- Data Analysis: The MS data is processed to identify and quantify proteins. The relative abundance of each protein in the CCW 28-3-treated sample is compared to the vehicle control to identify proteins that are significantly up- or downregulated.[1][8]



Signaling Pathway and Experimental Workflow Visualizations

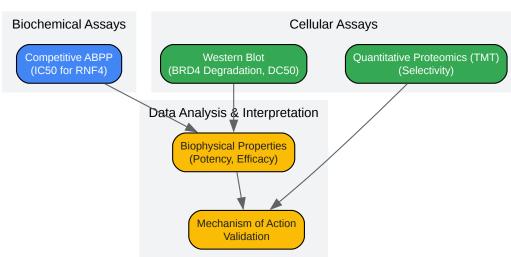
The following diagrams illustrate the mechanism of action of **CCW 28-3** and a typical experimental workflow for its characterization.



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Caption: **CCW 28-3** facilitates the formation of a ternary complex between BRD4 and the RNF4 E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.





Experimental Workflow for CCW 28-3 Characterization

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Caption: A typical workflow for characterizing **CCW 28-3** involves biochemical and cellular assays to determine its biophysical properties and validate its mechanism of action.

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